4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Overview
Description
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a tetrazole ring and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dihydroxyphenyl Group: This step involves the reaction of the tetrazole intermediate with a dihydroxyphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-dihydroxyphenyl intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and receptors like tyrosine kinases.
Pathways Involved: Inhibition of enzyme activity and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
- 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PHENOL
Uniqueness
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of a benzamide core, a tetrazole ring, and a dihydroxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-[5-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c17-15(25)9-1-4-11(5-2-9)21-16(18-19-20-21)26-8-14(24)10-3-6-12(22)13(23)7-10/h1-7,22-23H,8H2,(H2,17,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNAGYAHIJMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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